
1-(2-Amino-3-ethylphenyl)-2-chloroethan-1-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(2-Amino-3-ethylphenyl)-2-chloroethan-1-one is an organic compound with a complex structure that includes an amino group, an ethyl group, and a chloroethanone moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Amino-3-ethylphenyl)-2-chloroethan-1-one typically involves the reaction of 2-amino-3-ethylphenol with chloroacetyl chloride. The reaction is carried out in the presence of a base such as pyridine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve maintaining the temperature at around 0-5°C to control the exothermic nature of the reaction.
Industrial Production Methods
On an industrial scale, the production of this compound can be achieved through a continuous flow process. This method allows for better control over reaction conditions and improved yield. The use of automated systems ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
1-(2-Amino-3-ethylphenyl)-2-chloroethan-1-one undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophilic substitution reactions often use reagents like sodium azide (NaN3) or thiourea.
Major Products Formed
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
1-(2-Amino-3-ethylphenyl)-2-chloroethan-1-one has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic compounds.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development due to its unique chemical structure.
Industry: Utilized in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 1-(2-Amino-3-ethylphenyl)-2-chloroethan-1-one involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloroethanone moiety can undergo nucleophilic attack, leading to the formation of covalent bonds with target proteins or enzymes. This interaction can disrupt normal cellular processes, leading to the compound’s biological effects.
相似化合物的比较
Similar Compounds
- 1-(2-Amino-3-methylphenyl)-2-chloroethan-1-one
- 1-(2-Amino-3-ethylphenyl)-2-bromoethan-1-one
- 1-(2-Amino-3-ethylphenyl)-2-fluoroethan-1-one
Uniqueness
1-(2-Amino-3-ethylphenyl)-2-chloroethan-1-one is unique due to the presence of both an amino group and a chloroethanone moiety, which allows it to participate in a wide range of chemical reactions. Its structure also provides a balance between hydrophilic and hydrophobic properties, making it versatile for various applications in research and industry.
属性
CAS 编号 |
343791-43-5 |
|---|---|
分子式 |
C10H12ClNO |
分子量 |
197.66 g/mol |
IUPAC 名称 |
1-(2-amino-3-ethylphenyl)-2-chloroethanone |
InChI |
InChI=1S/C10H12ClNO/c1-2-7-4-3-5-8(10(7)12)9(13)6-11/h3-5H,2,6,12H2,1H3 |
InChI 键 |
LPFUILKPEWGWEM-UHFFFAOYSA-N |
规范 SMILES |
CCC1=C(C(=CC=C1)C(=O)CCl)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![2-Cyclopropyltricyclo[3.3.1.1~3,7~]decane](/img/structure/B13956570.png)
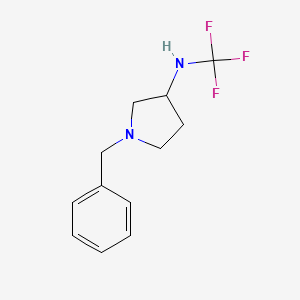


![1H,3H-Pyrano[3,4-B]pyrrolizine](/img/structure/B13956603.png)
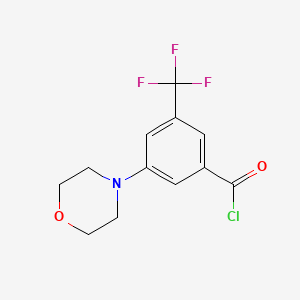
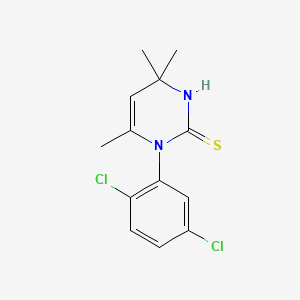


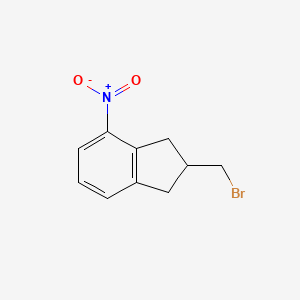

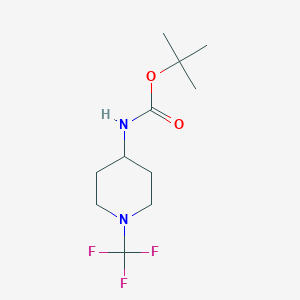
![(4-Chloro-phenyl)-[6-(1h-pyrazol-3-yl)-pyrazin-2-yl]-amine](/img/structure/B13956644.png)
![4-[(2-chlorophenyl)Methylene]piperidine](/img/structure/B13956658.png)
